1-(5-Aminoisoxazol-3-yl)ethanone
Overview
Description
1-(5-Aminoisoxazol-3-yl)ethanone is a chemical compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol It is a member of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of 1-(5-Aminoisoxazol-3-yl)ethanone typically involves the reduction of 5-nitroisoxazole. A general procedure includes dissolving 5-nitroisoxazole in ethanol and adding tin(II) chloride (SnCl2) as a reducing agent at room temperature . The reaction mixture is stirred until the reduction is complete, yielding this compound. Industrial production methods may involve similar reduction processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Aminoisoxazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the isoxazole ring or the ethanone group.
Substitution: The amino group in the isoxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-(5-Aminoisoxazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Aminoisoxazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the isoxazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the ethanone group can participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of biological pathways .
Comparison with Similar Compounds
1-(5-Aminoisoxazol-3-yl)ethanone can be compared with other similar compounds, such as:
- 3-Methoxyisoxazol-5-amine
- Methyl 5-aminoisoxazole-3-carboxylate
- 3-(tert-Butyl)isoxazol-5-amine
- 4-Chloro-3-methylisoxazol-5-amine These compounds share the isoxazole ring structure but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The unique combination of the amino group and ethanone moiety in this compound makes it distinct and valuable for specific applications .
Biological Activity
1-(5-Aminoisoxazol-3-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Isoxazoles, including this compound, are known for their potential as pharmacological agents, exhibiting properties such as antibacterial, antifungal, anti-inflammatory, and antitumor effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
This compound features a five-membered ring containing nitrogen and oxygen atoms. The presence of the amino group at the 5-position of the isoxazole ring enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of isoxazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that isoxazole derivatives possess activity against various bacterial strains, including resistant strains, making them potential candidates for new antibiotics .
Compound | Activity | Target Organisms |
---|---|---|
This compound | Antibacterial | E. coli, S. aureus |
Other Isoxazole Derivatives | Antifungal | C. albicans, A. niger |
Anti-inflammatory Properties
The anti-inflammatory activity of isoxazole compounds has been attributed to their ability to inhibit pro-inflammatory cytokines. Studies have shown that this compound can reduce inflammation markers in vitro, suggesting its potential for treating inflammatory diseases .
Anticancer Potential
Recent investigations have explored the anticancer properties of isoxazole derivatives. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .
The biological activities of this compound are thought to stem from its ability to interact with various enzymes and receptors. The isoxazole ring can form hydrogen bonds with target proteins, influencing their activity and leading to therapeutic effects .
Study on Antimicrobial Activity
In a recent study, researchers synthesized a series of isoxazole derivatives, including this compound, and evaluated their antimicrobial efficacy using standard disk diffusion methods. The compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .
Anti-inflammatory Effects in Animal Models
Another study assessed the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results indicated a marked reduction in edema and inflammatory markers compared to control groups, suggesting its utility in managing inflammatory conditions .
Properties
IUPAC Name |
1-(5-amino-1,2-oxazol-3-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)4-2-5(6)9-7-4/h2H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTDJDDDZXDNCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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